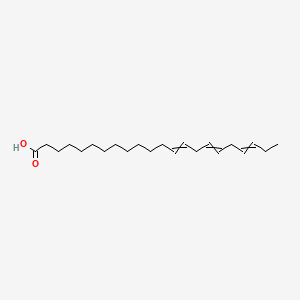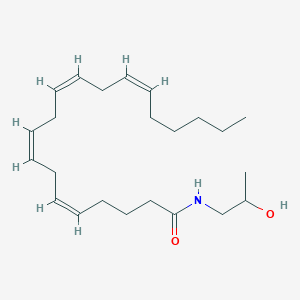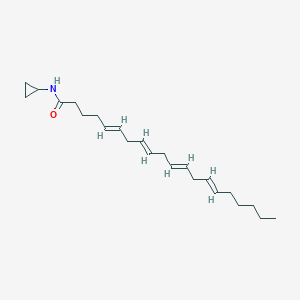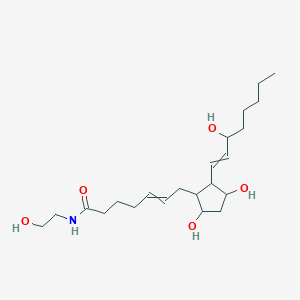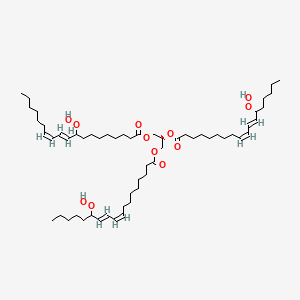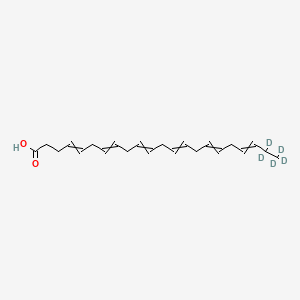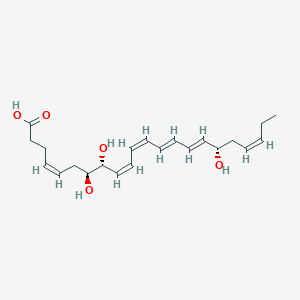
S-Methyl-L-thiocitrulline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-methyl-L-thiocitrulline hydrochloride is an amino acid derivative commonly used in research related to nitric oxide synthase (NOS) activity. It acts as a selective and competitive inhibitor of NOS enzymes. Specifically, it exhibits approximately 17-fold greater selectivity for rat neuronal NOS (nNOS) with an IC₅₀ (half-maximal inhibitory concentration) of 300 nM compared to the endothelial NOS (eNOS) enzyme with an IC₅₀ of 5.4 µM .
Preparation Methods
The synthetic routes for S-methyl-L-thiocitrulline hydrochloride are not extensively documented. it can be prepared through chemical synthesis. Unfortunately, specific reaction conditions and industrial production methods are not widely available in the literature.
Chemical Reactions Analysis
S-methyl-L-thiocitrulline hydrochloride does not compete with ATP and is reversible. It inhibits NOS enzymes by blocking the conversion of L-arginine to nitric oxide (NO). The compound likely undergoes interactions with the active site of NOS enzymes, disrupting the catalytic process. Common reagents and conditions for its synthesis remain elusive.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: Used as a tool to study NO synthesis pathways and NOS enzymes.
Biology: Investigated for its neuroprotective effects in mice, attributed to NO generation inhibition.
Medicine: Potential therapeutic implications due to its impact on NO levels.
Industry: Limited information, but its selectivity for nNOS makes it valuable for drug development.
Mechanism of Action
S-methyl-L-thiocitrulline hydrochloride inhibits NOS enzymes by binding to their active sites. By blocking NO production, it affects various physiological processes. The molecular targets include NOS enzymes themselves, and the downstream pathways involve NO-mediated signaling.
Comparison with Similar Compounds
While detailed comparisons are scarce, S-methyl-L-thiocitrulline stands out due to its selectivity for nNOS over eNOS. Similar compounds include L-arginine analogs and other NOS inhibitors, but none exhibit the same level of specificity.
Properties
Molecular Formula |
C7H16ClN3O2S |
|---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
(2R)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H/t5-;/m1./s1 |
InChI Key |
PUDRIFKGLXQFOM-NUBCRITNSA-N |
Isomeric SMILES |
CSC(=NCCC[C@H](C(=O)O)N)N.Cl |
Canonical SMILES |
CSC(=NCCCC(C(=O)O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



